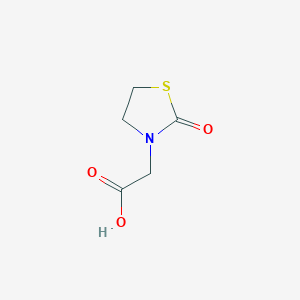

2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid

Description

Contextual Significance of the 1,3-Thiazolidin-4-one and Rhodanine (B49660) Scaffolds in Medicinal Chemistry

The 1,3-thiazolidin-4-one scaffold is a privileged structure in drug discovery, demonstrating a remarkable spectrum of biological activities. nih.gov This heterocyclic system is a five-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. e3s-conferences.org Its derivatives have been extensively investigated and have shown potent activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govresearchgate.net The versatility of the thiazolidinone ring allows for chemical modifications at positions 2, 3, and 5, enabling the synthesis of large libraries of compounds for screening and development. researchgate.net

A closely related and equally important scaffold is rhodanine, also known as 2-thioxo-4-thiazolidinone. e3s-conferences.org This structure differs from 1,3-thiazolidin-4-one by the presence of a thiocarbonyl group at position 2. Rhodanine and its derivatives, particularly those with an acetic acid moiety at the N-3 position, are prominent in medicinal chemistry. nih.gov They are known to interact with a diverse range of protein targets, leading to a wide array of pharmacological effects. nih.gov The rhodanine-3-acetic acid scaffold has been successfully utilized in the development of novel therapeutic leads against various diseases. nih.gov A notable example is Epalrestat, a rhodanine-3-acetic acid derivative used as an aldose reductase inhibitor. nih.gov The broad biological profile of both 1,3-thiazolidin-4-one and rhodanine scaffolds underscores their importance as core structures in the design and synthesis of new pharmacologically active molecules.

Historical Development and Evolution of Academic Research on 2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid and Related Derivatives

Academic research into this compound and its analogues is part of the broader historical exploration of thiazolidinone chemistry. The synthesis of the basic 4-thiazolidinone (B1220212) ring has been a fundamental pursuit, with various methods developed for its construction. e3s-conferences.org Early research often focused on the synthesis of the core structure and simple derivatives.

A common synthetic route to obtain N-substituted thiazolidinones, such as those with an acetic acid group, involves the reaction of a primary amine with an aldehyde and thioglycolic acid. For the specific case of N-acetic acid derivatives, the cyclocondensation of thioureas with maleic anhydride (B1165640) has been a reported method. researchgate.net Another approach involves the reaction of a thiazolidinone core with a haloacetic acid, such as bromoacetic acid, under basic conditions. e3s-conferences.org

The evolution of research saw a shift from simple synthesis to the creation of more complex derivatives by introducing various substituents at different positions of the thiazolidinone ring. For instance, the condensation of hydrazide derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid with aromatic aldehydes, followed by cyclization with thioglycolic acid, has been used to produce complex N-(2-aryl-4-oxo-thiazolidin-3-yl) acetamides. nih.govnanobioletters.com This demonstrates a strategy of molecular hybridization, combining the thiazolidinone moiety with other pharmacologically active structures like coumarin (B35378) to explore synergistic or novel biological effects. nih.govnanobioletters.com

The following table provides examples of synthesized derivatives related to the core structure, highlighting the diversity of synthetic approaches.

| Compound ID | Starting Materials | Reaction Type | Resulting Derivative Class | Ref |

| G2 | 4-(1-(4-hydroxyphenyl) ethylidene) hydrazine-1-carbothioamide, mono chloroacetic acid | Cyclization | (4-{1-[(4-oxo-thiazolidin-2-ylidene)-hydrazono]-ethyl}-phenoxy)-acetic acid | e3s-conferences.org |

| 5a-k | [7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]-acetic acid arylidene-hydrazide, mercaptoacetic acid | Cyclo-condensation | N-(2-aryl-4-oxothiazolidin-3-yl)-acetamides | nih.govnanobioletters.com |

| 35 | (2,4-dioxothiazolidin-5-yl)acetic acid chlorides, 5-(hydroxybenzylidene) rhodanine | Esterification | 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate | researchgate.net |

| ATA | 2-[4-(2- ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid, acetic anhydride | Acylation | 3-acetyl-2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid |

This evolution from synthesizing the basic nucleus to creating elaborate hybrid molecules reflects a maturing field of research, driven by the quest for compounds with enhanced potency and specificity.

Current Research Trajectories and Interdisciplinary Relevance of this compound Studies

Current research on this compound and its derivatives is highly interdisciplinary, blending organic synthesis with medicinal chemistry, pharmacology, and computational modeling. The primary focus remains on the discovery of new therapeutic agents.

One significant research trajectory is the continued exploration of their antimicrobial properties . With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid have been synthesized and tested against various bacterial strains, with some compounds showing promising activity, particularly against Gram-positive bacteria. researchgate.net Research in this area often involves structure-activity relationship (SAR) studies to understand how different substituents on the core structure influence antibacterial potency.

Another major area of investigation is anticancer research . Numerous studies have focused on synthesizing thiazolidinone derivatives and evaluating their cytotoxic effects against various cancer cell lines. researchgate.net For example, derivatives of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid have been evaluated for their anti-inflammatory and anticancer activities. researchgate.net These studies often employ molecular docking simulations to predict how the compounds might interact with specific biological targets, such as enzymes or receptors involved in cancer progression.

Furthermore, building on the precedent of rhodanine-based drugs like Epalrestat, research into aldose reductase inhibition continues. nih.gov (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids are being investigated as potent and selective inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. nih.gov

The following table summarizes some of the recent biological activities investigated for derivatives of the core structure.

| Derivative Class | Biological Activity Investigated | Key Findings | Ref |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Antibacterial | Activity primarily against Gram-positive bacteria; MIC values as low as 3.91 mg/L for some compounds. | researchgate.net |

| (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives | Anti-inflammatory, Anticancer | Some derivatives showed noteworthy edema inhibition; others displayed cytotoxic effects against cancer cell lines. | researchgate.net |

| (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | Aldose Reductase Inhibition | Identified potent inhibitors with submicromolar IC50 values, some more potent than the drug Epalrestat. | nih.gov |

| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide derivatives | Antifungal | A highly active compound against certain phytopathogenic fungi was identified. |

The interdisciplinary nature of this research is crucial, as it allows for a rational design approach where synthetic chemists can create targeted molecules based on biological data and computational predictions. This synergy accelerates the process of identifying lead compounds for further development.

Properties

IUPAC Name |

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGYDXVBEGEZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)N1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303966 | |

| Record name | 2-Oxo-3-thiazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851116-64-8 | |

| Record name | 2-Oxo-3-thiazolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851116-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-3-thiazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Oxo 1,3 Thiazolidin 3 Yl Acetic Acid and Its Chemical Analogues

Established Synthetic Pathways to the 1,3-Thiazolidin-3-ylacetic Acid Core Structure

The synthesis of the 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid core relies on several established chemical strategies. These methods primarily involve the formation of the five-membered thiazolidinone ring through cyclization reactions.

Cyclization Reactions Involving Alpha-Halo Acids and Sulfur-Containing Precursors

A foundational approach to the synthesis of the thiazolidinone ring involves the reaction of an alpha-halo acid or its ester with a sulfur-containing nucleophile, most commonly thiourea (B124793) or its derivatives. This method is a direct and efficient way to construct the heterocyclic core.

A common pathway involves the initial reaction of thiourea with an alpha-haloacetic acid, such as chloroacetic acid, to form a 2-iminothiazolidin-4-one intermediate. This intermediate can then be hydrolyzed under acidic or basic conditions to yield the desired 2-oxothiazolidin-4-one. For instance, refluxing monochloroacetic acid and thiourea in water can produce thiazolidine-2,4-dione nih.gov. To obtain the N-substituted acetic acid moiety, a pre-functionalized thiourea, such as N-(carboxymethyl)thiourea, can be employed, or subsequent alkylation of the nitrogen atom at position 3 can be performed.

The reaction of ethyl 2-chloro-2-phenylacetate with thiourea in the presence of anhydrous sodium acetate (B1210297) in ethanol (B145695) is a known method for synthesizing 5-phenyl-2-amino-4-thiazolinone researchgate.net. This highlights the versatility of using different alpha-haloesters and thiourea to generate substituted thiazolidinone rings. The general reaction mechanism involves the initial S-alkylation of the thiourea by the alpha-halo acid, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to the formation of the thiazolidinone ring.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| Monochloroacetic acid | Thiourea | Thiazolidine-2,4-dione | Reflux in water | 78 | nih.gov |

| Ethyl 2-chloro-2-phenylacetate | Thiourea | 5-Phenyl-2-amino-4-thiazolinone | Anhydrous sodium acetate, ethanol | - | researchgate.net |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Thiourea | 2-Amino-4-(2,4-dichlorophenyl)thiazole | Pyridine, 1-propanol, reflux | 90.4 | mdpi.com |

Multi-Component Reaction Approaches for Thiazolidinone Ring Formation

Multi-component reactions (MCRs) offer a powerful and atom-economical strategy for the synthesis of complex molecules like thiazolidinones in a single step from three or more starting materials. These reactions are highly efficient as they avoid the isolation of intermediates, thereby saving time and resources.

One such approach involves the one-pot reaction of an amine, an isothiocyanate, and an activated acetylene (B1199291) derivative, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) asianpubs.org. This reaction proceeds through the initial formation of a thiourea intermediate from the amine and isothiocyanate, which then undergoes a Michael addition with the acetylene dicarboxylate, followed by an intramolecular cyclization to afford the thiazolidinone ring asianpubs.org. This methodology provides a flexible route to a variety of substituted 2-iminothiazolidin-4-ones, which can be subsequently hydrolyzed to the corresponding 2-oxothiazolidin-4-ones.

Another example of a multi-component approach is the copper-catalyzed tandem annulation reaction of alkyl amines, isothiocyanates, and diazo acetates to synthesize 2-iminothiazolidin-4-ones under mild conditions nih.gov. While these methods primarily yield 2-imino derivatives, they represent a viable pathway to the 2-oxo scaffold through a subsequent hydrolysis step.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Phenyl isothiocyanate | Primary amines | Dimethyl acetylenedicarboxylate | None | Methyl [4-oxo-3-substituted-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate | asianpubs.org |

| Alkyl amines | Isothiocyanates | Diazo acetates | CuI | 2-Iminothiazolidin-4-ones | nih.gov |

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of thiazolidinone derivatives has significantly benefited from this technology.

The Knoevenagel condensation, a key reaction for modifying the thiazolidinone scaffold, can be efficiently carried out under microwave irradiation asianpubs.orgijsrst.com. For example, the reaction between thiazolidine-2,4-dione and aromatic aldehydes can be expedited using microwave heating in the presence of a catalyst like piperidinium (B107235) acetate in DMF or under solvent-free conditions with urea-acetic acid asianpubs.orgijsrst.com.

Microwave irradiation has also been successfully applied to the synthesis of the core thiazolidinone ring itself. A general method for synthesizing rhodanine-3-acetic acid involves the microwave-assisted reaction of glycine (B1666218), carbon disulfide, and sodium chloroacetate, showcasing the potential for rapid and efficient synthesis of N-substituted thiazolidinones chemicalbook.com. The use of microwave heating can dramatically reduce reaction times from hours to minutes, making it an attractive method for high-throughput synthesis of compound libraries.

| Reaction Type | Reactants | Catalyst/Conditions | Advantage | Reference |

| Knoevenagel Condensation | Thiazolidine-2,4-dione, Aromatic Aldehydes | Piperidinium acetate, DMF, Microwave | Reduced reaction time | ijsrst.com |

| Knoevenagel Condensation | Thiazolidine-2,4-dione, Aromatic Aldehydes | Urea-acetic acid, Solvent-free, Microwave | High yield, short reaction time | asianpubs.org |

| Thiazolidinone Ring Formation | Glycine, Carbon disulfide, Sodium chloroacetate | Microwave irradiation | Rapid synthesis | chemicalbook.com |

Strategies for Diversification and Functionalization of the this compound Scaffold

Once the core this compound scaffold is synthesized, its chemical structure can be further modified to create a diverse range of analogues. These modifications are typically focused on the C-5 position of the thiazolidinone ring and the carboxylic acid moiety.

Chemical Modifications at the C-5 Position of the Thiazolidinone Ring

The methylene (B1212753) group at the C-5 position of the thiazolidinone ring is particularly reactive due to the adjacent carbonyl group, making it an ideal site for introducing chemical diversity. The most common reaction employed for this purpose is the Knoevenagel condensation.

The Knoevenagel condensation involves the reaction of the active methylene group at C-5 with an aldehyde or ketone, typically in the presence of a basic catalyst such as piperidine, to form an arylidene or alkylidene derivative ijsrst.comwikipedia.org. This reaction is highly versatile, allowing for the introduction of a wide array of substituents at the C-5 position. For instance, the condensation of 2,4-thiazolidinedione (B21345) with various aromatic aldehydes is a well-established method for synthesizing 5-arylidene-2,4-thiazolidinediones ijsrst.com. This strategy can be directly applied to this compound to generate a library of 5-substituted derivatives. The choice of catalyst and reaction conditions, including the use of microwave irradiation, can significantly influence the efficiency of the condensation asianpubs.orgijsrst.com.

| Thiazolidinone Derivative | Aldehyde | Catalyst | Product | Reference |

| Thiazolidine-2,4-dione | Aromatic Aldehydes | Piperidine | 5-Arylidene-thiazolidine-2,4-diones | nih.govijsrst.com |

| Thiazolidine-2,4-dione | Aromatic Aldehydes | Tannic acid | 5-Arylidene-2,4-thiazolidinediones | ijsrst.com |

| Rhodanine-3-acetic acid | Anilide-vinyl compounds | - | Dimethinemerocyanine dyes | nih.gov |

Derivatization of the Acetic Acid Moiety (e.g., Esterification, Amide Linkages)

The carboxylic acid group of this compound provides another key handle for chemical modification, allowing for the synthesis of esters and amides. These derivatives can exhibit altered physicochemical properties and biological activities.

Esterification: The carboxylic acid can be readily converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst or by using a coupling agent. For example, the esterification of a similar structure, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, has been achieved in high yield nih.gov. A general method for esterification involves reacting the carboxylic acid with an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) nih.gov.

Amide Linkages: The formation of amide bonds is a cornerstone of medicinal chemistry. The carboxylic acid of the title compound can be coupled with a wide variety of amines to generate a library of amide derivatives. Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), can be employed to facilitate this transformation google.comneliti.comnih.gov. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with an amine rsc.org. This approach has been used to synthesize amides of (2,4-dioxothiazolidin-5-yl)acetic acid with 1,2,4-triazole (B32235) substituents researchgate.net.

| Starting Material | Reagent(s) | Product Type | Reference |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester | Ethyl bromoacetate, K2CO3 | Ester | nih.gov |

| (2,4-Dioxothiazolidin-5-yl)acetyl chloride | 1,2,4-Triazole derivatives, Triethylamine | Amide | researchgate.net |

| Carboxylic acids | Amines, SOCl2 | Amide | rsc.org |

| Thiazolidine (B150603) carboxylic acid | Amines | Amide | google.com |

Elucidation of Substitution Patterns on Aryl and Heteroaryl Moieties in Synthesized Derivatives

The strategic modification of aryl and heteroaryl moieties attached to the thiazolidinone core is a common approach to modulate the pharmacological profile of the resulting derivatives. Synthetic chemists employ various reactions to introduce a wide array of substituents, thereby influencing the electronic and steric properties of the molecules.

The synthesis of these derivatives often involves multi-step processes. A frequent strategy is the condensation of Schiff's bases with mercaptoacetic acid or its analogues. researchgate.net For instance, 2,3-diaryl-1,3-thiazolidin-4-ones can be synthesized by reacting a substituted benzaldehyde (B42025) with an appropriate aromatic amine, followed by cyclization with mercaptoacetic acid. This method allows for the introduction of various substituents on the aryl rings originating from both the aldehyde and the amine.

Another common pathway involves the Hantzsch thiazole (B1198619) synthesis or similar cyclization reactions. For example, 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid can be reacted with thiocarbonyl compounds to form 2,5-disubstituted thiazole derivatives. nih.gov This approach facilitates the introduction of different groups onto the thiazole ring, which is a prominent heteroaryl system.

Research has shown that the nature of the substituent significantly impacts the biological activity of the derivatives. For example, the presence of electron-withdrawing groups on a phenyl ring has been noted as favorable for antibacterial activity. nih.gov Similarly, chloro and hydroxy substituted derivatives of 1,3-thiazolidin-4-one have demonstrated potent antimicrobial activity. e3s-conferences.org The synthesis of 2-aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones, achieved through the cyclocondensation of hydrazones with mercaptoacetic acid, has yielded compounds with notable fungicidal properties. orientjchem.org

The following table summarizes various synthesized derivatives with specific substitution patterns on their aryl and heteroaryl moieties.

| Derivative Class | Aryl/Heteroaryl Moiety | Substituents | Synthetic Precursors | Reference |

|---|---|---|---|---|

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Phenyl | Electron-withdrawing groups | (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides and 5-(hydroxybenzylidene) derivatives | nih.gov |

| 1,3-thiazolidin-4-one derivatives | Aryl | Chloro, Hydroxy | o-Amino benzoic acid and benzoyl chloride | e3s-conferences.org |

| 2-Aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones | Aryl, Pyridinyl | Trifluoromethyl, Dichloro | Substituted 2-hydrazinopyridine, substituted aldehydes, mercaptoacetic acid | orientjchem.org |

| 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines | Thiazolyl, Phenyl | Phenyl, Pyrrolidinone, Triazole | 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, thiocarbamide | nih.gov |

| 2,3-diaryl-1, 3-thiazolidin-4-ones | Aryl | Various substitutions | Substituted benzaldehyde, aromatic amines, mercaptoacetic acid |

Exploration of Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazolidinone derivatives to develop more environmentally benign, efficient, and cost-effective protocols. These methods focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption.

A prominent green technique is microwave-assisted synthesis . This method often leads to significantly reduced reaction times and improved product yields compared to conventional heating. For example, the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones under microwave irradiation was completed in 6-8 minutes with 64-82% yields, a stark contrast to the 48 hours required by conventional methods which yielded only 30-70%. Similarly, rhodanine-3-acetic acid, a related thioxothiazolidine, has been synthesized using microwave irradiation in a multi-step reaction starting from glycine and carbon disulfide, achieving an 82.5% yield. chemicalbook.com Thiazolidinone derivatives have also been prepared by reacting Schiff bases with thioglycolic acid under microwave conditions, which took only 5-10 minutes. umsida.ac.id

Solvent-free synthesis is another key green approach. The cyclocondensation reaction of substituted anilines, benzaldehydes, and thioglycolic acid has been successfully carried out using ammonium (B1175870) persulfate (APS) as a catalyst under solvent-free conditions at 90 °C, providing high yields. nih.gov This method avoids the use of volatile and often toxic organic solvents.

The use of recyclable and benign catalysts is also a cornerstone of green synthesis in this field. Ionic liquids, such as [Et3NH][HSO4], have been employed as reusable catalysts for the one-pot, three-component synthesis of 1,3-thiazolidin-4-ones, with the catalyst being reused up to five times without significant loss of activity. nih.gov Solid-supported catalysts, like silica (B1680970) gel, have been used to mediate the synthesis of thiazolidine derivatives, offering advantages such as high yields and the avoidance of hazardous solvents. nih.govnih.gov Furthermore, 2-oxoimidazolidine-1,3-disulfonic acid has been utilized as a solid acid catalyst for the synthesis of 2-pyrazolyl-1,3-thiazolidine-4-ones in water, highlighting the use of an environmentally friendly solvent. researchgate.net

One-pot, multi-component reactions (MCRs) represent a highly efficient strategy that aligns with green chemistry principles by minimizing the number of synthetic steps and purification processes. A one-pot, four-component procedure using a copper(I) catalyst in PEG-400 as a green medium has been developed for the synthesis of complex dispiro-thiazolidine-2,4-dione derivatives. nih.gov

The following table provides a summary of various green chemistry approaches applied to the synthesis of thiazolidinone derivatives.

| Green Chemistry Principle | Specific Method/Catalyst | Derivative Synthesized | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave Irradiation | 2,3-diaryl-1,3-thiazolidin-4-ones | Reduced reaction time (6-8 min vs. 48 h), improved yields (64-82%) | |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rhodanine-3-acetic acid | High yield (82.5%) in short reaction time | chemicalbook.com |

| Solvent-Free Synthesis | Ammonium Persulfate (APS) catalyst | 1,3-thiazolidin-4-ones | Avoids hazardous solvents, high atom economy | nih.gov |

| Benign/Recyclable Catalysts | Ionic Liquid: [Et3NH][HSO4] | 1,3-thiazolidin-4-ones | Catalyst reusable up to 5 times, high yields | nih.gov |

| Benign/Recyclable Catalysts | Silica Gel | Spiro-thiazolidin-4-one derivatives | Improved yields, use of non-hazardous solvents | nih.govnih.gov |

| Benign/Recyclable Catalysts | 2-Oxoimidazolidine-1,3-disulfonic acid | 2-Pyrazolyl-1,3-thiazolidine-4-ones | Reaction proceeds in water, a green solvent | researchgate.net |

| Multi-Component Reactions | One-pot, four-component reaction with Cu(I) in PEG-400 | Dispiro-thiazolidine-2,4-dione derivatives | High efficiency, use of green media | nih.gov |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment, Conformation, and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid, both ¹H and ¹³C NMR would be critical for confirming its molecular structure.

While specific spectral data for this compound is not widely published, analysis of closely related thiazolidinone derivatives allows for the prediction of its NMR spectral features. For instance, in derivatives of N-(2-aryl-4-oxo-thiazolidin-3-yl)-acetamides, the protons of the thiazolidinone ring exhibit characteristic chemical shifts. nih.gov Similarly, studies on other thiazolidine (B150603) derivatives provide insights into the expected resonances. nanobioletters.comnih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methylene (B1212753) protons of the acetic acid moiety and the two methylene groups within the thiazolidinone ring. The protons of the methylene group attached to the nitrogen atom (N-CH₂) would likely appear as a singlet, while the protons of the other methylene group in the ring (S-CH₂) would also produce a singlet. The carboxylic acid proton would be observed as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. The carbonyl carbons of the thiazolidinone ring and the carboxylic acid would resonate at low field (typically in the range of 160-180 ppm). The methylene carbons would appear at higher field. The precise chemical shifts are influenced by the electronic environment of each nucleus.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on related compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10-13 (broad s) | 170-175 |

| N-CH₂ -COOH | ~4.2 (s) | ~45-50 |

| C=O (thiazolidinone) | - | 165-170 |

| N-CH₂-S | ~3.8 (t) | ~40-45 |

| S-CH₂-C=O | ~3.4 (t) | ~30-35 |

Note: These are predicted values based on data from analogous structures and may vary from experimental values.

Utilization of Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent peaks would arise from the carbonyl (C=O) stretching vibrations. Two distinct C=O stretching bands are expected: one for the lactam carbonyl within the thiazolidinone ring and another for the carboxylic acid carbonyl. These are typically observed in the region of 1650-1750 cm⁻¹. rsc.org The carboxylic acid O-H stretch would appear as a very broad band in the region of 2500-3300 cm⁻¹. The C-N stretching vibration of the tertiary amide and the C-S stretching vibration would also be present, albeit typically weaker.

Interactive Table: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 |

| Amide (C=O) | Stretching | 1670-1690 |

| Methylene (C-H) | Stretching | 2850-2960 |

| C-N | Stretching | 1300-1400 |

| C-S | Stretching | 600-700 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and sample preparation.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₅H₇NO₃S), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). The thiazolidinone ring can also undergo cleavage. The study of fragmentation patterns in related pyrimidinethiones and thiazolopyrimidines indicates that the heterocyclic ring can undergo sequential loss of small molecules.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound.

| Fragment Ion | m/z (Predicted) | Possible Neutral Loss |

| [M]⁺ | 177 | - |

| [M - OH]⁺ | 160 | H₂O |

| [M - COOH]⁺ | 132 | COOH |

| [M - CH₂COOH]⁺ | 118 | CH₂COOH |

Note: The relative intensities of these fragments would depend on their stability.

X-ray Crystallography for Definitive Structural Determination and Stereochemical Analysis

This analogue, which differs by the presence of a thione group (C=S) instead of a ketone group (C=O) at the 2-position of the thiazolidinone ring, crystallizes in the monoclinic space group P2₁/n. researchgate.net The crystal structure reveals a nearly planar thiazolidine ring. In the crystal lattice, the molecules are linked by hydrogen bonds involving the carboxylic acid group and the water molecule of crystallization. researchgate.net It is reasonable to infer that this compound would adopt a similar planar conformation of the thiazolidinone ring and would also exhibit intermolecular hydrogen bonding through its carboxylic acid functionality.

Advanced Chromatographic Techniques for Purity Assessment and Lipophilicity (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC))

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a crucial technique for determining the purity of a compound and for assessing its lipophilicity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of a compound is related to its polarity; less polar compounds are retained longer on the column.

For this compound, RP-HPLC would be employed to separate it from any starting materials, byproducts, or degradation products, thus confirming its purity. Furthermore, by systematically varying the composition of the mobile phase (e.g., the ratio of water to an organic modifier like methanol (B129727) or acetonitrile), the lipophilicity of the compound can be estimated. The logarithm of the capacity factor (log k) is often correlated with the octanol-water partition coefficient (log P), a key parameter in drug discovery. Studies on other 2-thioxo-1,3-thiazolidin-4-one derivatives have demonstrated the utility of RP-HPLC for determining lipophilicity parameters. nih.govnih.gov

Investigation of Biological Activities and Underlying Mechanisms of Action for 2 2 Oxo 1,3 Thiazolidin 3 Yl Acetic Acid Derivatives Excluding Clinical Human Trials

Enzyme Inhibition Research

Derivatives of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid have been the subject of extensive research to explore their potential as enzyme inhibitors across various therapeutic areas. The core thiazolidinone structure serves as a versatile scaffold for designing molecules that can interact with the active sites of numerous enzymes. This section details the findings from non-clinical studies investigating the inhibitory activities of these derivatives against several key enzymes.

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions. The conversion of glucose to sorbitol by ALR2 is a primary step in the development of long-term diabetic complications. Consequently, inhibiting ALR2 is a major focus in diabetes research.

Structurally related compounds, specifically [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid derivatives, have been identified as potent inhibitors of ALR2, with many exhibiting submicromolar IC50 values. nih.gov One of the most effective inhibitors identified in a study was (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, which proved to be more than five times as potent as the clinically used ALR2 inhibitor, Epalrestat. nih.gov Molecular docking simulations for this compound revealed crucial interactions with amino acid residues His110, Trp111, Tyr48, and Leu300 within the ALR2 binding site, which accounts for its high-affinity binding. nih.gov

Further research into rhodanine-3-acetamide derivatives, which are based on the 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid structure, also demonstrated significant ALR2 inhibitory potential. nih.gov In a series of synthesized compounds, derivatives 3a and 3f showed higher inhibition of ALR2 than the standard drug Sulindac, with compound 3f being the most potent with an IC50 of 0.12 µM. nih.gov The selectivity of these compounds is a crucial factor, as non-selective inhibition of the related enzyme aldehyde reductase (ALR1) can lead to toxic side effects. acs.org Several derivatives displayed strong and selective inhibition of ALR2 over ALR1. nih.govacs.org For instance, compound 3c from a thiosemicarbazone series was identified as a potent and selective ALR2 inhibitor with an IC50 value of 1.42 μM, superior to the known inhibitor Sorbinil (IC50 2.18 μM). acs.org

Table 1: ALR2 Inhibition by this compound Derivatives

| Compound | Type of Derivative | ALR2 IC50 (µM) | Reference |

|---|---|---|---|

| (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid | >5x more potent than Epalrestat | nih.gov |

| Compound 3f | Rhodanine-3-acetamide | 0.12 | nih.gov |

| Compound 3a | Rhodanine-3-acetamide | More potent than Sulindac | nih.gov |

| Compound 3c | Thiosemicarbazone | 1.42 | acs.org |

| Epalrestat (Reference) | Clinically used drug | Not specified | nih.gov |

| Sulindac (Reference) | Standard drug | Less potent than 3a and 3f | nih.gov |

| Sorbinil (Reference) | Known inhibitor | 2.18 | acs.org |

Aldehyde reductase (ALR1) is an enzyme closely related to ALR2, sharing significant structural homology. It plays a vital role in detoxifying various aldehydes. The lack of selectivity of ALR2 inhibitors against ALR1 is a major concern as it can interfere with essential detoxification pathways. acs.org Therefore, investigations into ALR1 inhibition are typically conducted in parallel with ALR2 studies to determine the selectivity profile of potential drug candidates.

In the investigation of rhodanine-3-acetamide derivatives, several compounds were found to be more selective inhibitors of ALR1. nih.gov Specifically, compounds 3c , 3d , and 3e demonstrated potent inhibition of ALR1 at low micromolar concentrations. nih.gov Molecular docking studies of the selective ALR1 inhibitor 3e showed that the oxygen atom of the 4-oxo-2-thioxo-1,3-thiazolidine ring forms two hydrogen bonds with residues Arg312 and Met302 in the ALR1 binding site. nih.gov Additionally, the aromatic part of the rhodanine (B49660) ring formed π–π stacking interactions with Phe125 and Trp22. nih.gov

The selectivity factor for potent ALR2 inhibitors is a key metric. For (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, the selectivity factor relative to ALR1 was found to be comparable to that of Epalrestat. nih.gov This indicates that while being a highly potent ALR2 inhibitor, it maintains a degree of selectivity, which is a favorable characteristic. Studies on other series have identified compounds that were strong but nonselective inhibitors of both ALR1 and ALR2, highlighting the chemical modifications necessary to achieve selectivity. acs.org

Table 2: ALR1 Inhibition and Selectivity of Thiazolidinone Derivatives | Compound | Type of Derivative | ALR1 Inhibition | Selectivity Profile | Reference | | :--- | :--- | :--- | :--- | | Compound 3c | Rhodanine-3-acetamide | Potent inhibitor | Selective for ALR1 | nih.gov | | Compound 3d | Rhodanine-3-acetamide | Potent inhibitor | Selective for ALR1 | nih.gov | | Compound 3e | Rhodanine-3-acetamide | Potent inhibitor | Selective for ALR1 | nih.gov | | Compound 3a | Rhodanine-3-acetamide | Less potent than against ALR2 | Selective for ALR2 | nih.gov | | Compound 3f | Rhodanine-3-acetamide | Less potent than against ALR2 | Selective for ALR2 | nih.gov | | (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid | Inhibits ALR1 | Selectivity comparable to Epalrestat | nih.gov |

Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial protein synthesis, making it a promising target for the development of novel antibiotics. pharmacophorejournal.comnih.gov The enzyme removes the formyl group from the N-terminal methionine of nascent polypeptide chains in bacteria, a process not required in mammalian cells, which provides a basis for selective toxicity. nih.gov

Research in this area has explored various heterocyclic compounds as PDF inhibitors. While direct studies on this compound derivatives are not extensively documented in the provided results, related structures have been investigated. For example, a rational drug design effort started from the weakly binding hit (5-chloro-2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide. acs.orgnih.gov This led to the synthesis of two series of hydroxamic acid analogues, 2-(2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-N-hydroxy-acetamides and 2-(2,2-dioxo-1,4-dihydro-2H-2λ⁶-benzo acs.orgnih.govsemanticscholar.orgthiadiazin-3-yl)-N-hydroxy-acetamides. acs.orgnih.gov Within these series, potent PDF inhibitors were identified, and selected compounds showed good selectivity for PDF over other proteases like matrix metalloproteases. acs.orgnih.gov Although these compounds showed weak antibacterial activity, the research demonstrates the utility of the "oxo-acetic acid" moiety in designing PDF inhibitors. acs.orgnih.gov

Tyrosinase is a key copper-containing enzyme that catalyzes the production of melanin (B1238610) in organisms. nih.gov Inhibitors of tyrosinase are of great interest in the cosmetic, food, and agricultural industries as depigmenting and anti-browning agents. nih.gov Thiazolidine (B150603) derivatives have been explored as potential tyrosinase inhibitors due to their structural similarity to the enzyme's substrates. dntb.gov.ua

Several studies have shown that derivatives of the thiazolidine scaffold are effective inhibitors of mushroom tyrosinase. A study on two novel thiazolidine-2-imines revealed potent inhibitory activity, with IC50 values of 1.151 µM and 2.079 µM, which is significantly better than the standard inhibitor kojic acid (IC50 = 16.031 µM). nih.gov Another study investigated azo-hydrazone tautomeric dyes containing a thiazolidinone moiety. researchgate.net The most potent compound in this series, 4d , acted as a reversible competitive inhibitor with an IC50 value of 37.59 µM and a Ki value of 31.0 µM. researchgate.net

Furthermore, research on 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives identified compound 3c as the most potent tyrosinase inhibitor in its series, with an IC50 value of 16.5 µM. researchgate.net These findings suggest that the thiazolidine core is a promising template for developing novel and effective tyrosinase inhibitors. dntb.gov.ua

Table 3: Tyrosinase Inhibition by Thiazolidine Derivatives

| Compound/Derivative Class | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Thiazolidine-2-imine (4a) | 1.151 | Not specified | nih.gov |

| Thiazolidine-2-imine (4b) | 2.079 | Not specified | nih.gov |

| Azo-hydrazone thiazolidinone (4d) | 37.59 | Reversible competitive | researchgate.net |

| 2-(substituted phenyl)thiazolidine-4-carboxamide (3c) | 16.5 | Not specified | researchgate.net |

| Kojic Acid (Standard) | 16.031 - 29.44 | Not specified | nih.govresearchgate.net |

Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. As such, kinase inhibitors are a major class of therapeutic agents.

Derivatives of the thiazole (B1198619) and thiazolidinone core have been investigated as inhibitors of several kinases, particularly those involved in cancer progression like the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, when activated, stimulates intracellular signaling pathways promoting cell proliferation and survival. nih.gov A series of thiazoline (B8809763) and thiazolidinone-based 4-hydroxycoumarin (B602359) hybrids were synthesized and evaluated for their anticancer effects. nih.gov The most promising compounds were assessed for their ability to inhibit EGFR and the PI3K/m-TOR pathway. nih.gov Compound 6a from this series demonstrated the highest inhibitory activity against this signaling pathway. nih.gov

The concept of dual inhibition, targeting multiple kinases simultaneously, is an emerging strategy. For instance, novel hybrids of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine were designed as dual inhibitors of Topoisomerase IIα and EGFR. nih.gov The most active compounds from this series effectively inhibited both enzymes in the micromolar range, suggesting a multi-targeted approach to cancer therapy. nih.gov While specific data on PIM-1 Kinase, HER2, and VEGFR inhibition by this compound derivatives were not found in the provided search results, the successful targeting of EGFR suggests that the thiazolidine scaffold is a viable starting point for designing inhibitors against a broader range of kinases.

Topoisomerase II (Topo II) is an essential enzyme that manages DNA topology during processes like replication and transcription. It is a well-established target for anticancer drugs. nih.gov These drugs are often classified as Topo II poisons, which stabilize the transient DNA-enzyme complex, leading to double-strand breaks and cell death. nih.gov

Research has identified thiazole-containing compounds as effective Topo II inhibitors. Carbazole-rhodanine conjugates, which feature the closely related rhodanine (2-thioxo-thiazolidin-4-one) core, were found to possess Topoisomerase II inhibitory activity at a concentration of 20 µM. nih.gov

Furthermore, a series of novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were synthesized and evaluated as potential dual inhibitors of Topo IIα and EGFR. nih.gov The most potent compounds, 6i , 6a , and 6c , exhibited superior cytotoxic activity compared to the standard drug doxorubicin (B1662922) and were found to inhibit Topo IIα activity at micromolar concentrations. nih.gov These compounds appear to act as Topo II catalytic inhibitors, which interfere with the enzyme's function without causing the DNA damage associated with Topo II poisons, potentially offering a safer therapeutic profile. nih.gov

Antimicrobial Research Focus

Derivatives of this compound have been the subject of extensive antimicrobial research. These studies evaluate their efficacy against a range of pathogenic bacteria and fungi, revealing promising leads for the development of new anti-infective agents.

A number of studies have synthesized and evaluated derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid for their antibacterial properties. These compounds have shown notable activity, particularly against Gram-positive bacteria.

In one study, a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin (B1682308) moieties were synthesized and tested against reference bacterial strains. The findings indicated that these derivatives were generally more effective against Gram-positive bacteria, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 3.91 mg/L. nih.gov The activity of some of these compounds was comparable or even superior to standard drugs like oxacillin (B1211168) and cefuroxime. nih.gov Further research into thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids also revealed potent activity against Gram-positive strains, with MIC values ranging from 3.91 mg/L to 15.63 mg/L. mdpi.com

Another investigation focused on a derivative designated TD-H2-A, which demonstrated significant antimicrobial activity against several Gram-positive species, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Bacillus subtilis. asm.org The MIC values for TD-H2-A against various S. aureus strains were found to be between 6.3 and 25.0 µg/mL. asm.org This compound also showed a potent bactericidal effect against mature S. aureus biofilms. asm.org

Conversely, some derivatives have shown weak to moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov One specific compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, was unique in its activity against the Gram-positive bacterium S. aureus while other synthesized derivatives in the same series were more effective against Gram-negative strains. nih.gov

| Derivative Class | Bacterial Strains Tested | Key Findings (MIC/Activity) | Reference |

|---|---|---|---|

| (2,4-Dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive and Gram-negative bacteria | Primarily active against Gram-positive strains; MIC as low as 3.91 mg/L. nih.gov | nih.gov |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive strains | MIC values ranged from 3.91 to 15.63 mg/L. mdpi.com | mdpi.com |

| TD-H2-A ({2-{4-{3-(2-ethylphenyl)−2-[(2-ethylphenyl)imino]−4-oxothiazolidin-5-ylidene}methyl}−2-methoxyphenoxy}acetic acid) | S. aureus, S. epidermidis, E. faecalis, B. subtilis | MIC against S. aureus strains: 6.3–25.0 µg/mL. Potent anti-biofilm activity. asm.org | asm.org |

| 2-(5-Arylidene-2,4-dioxothiazolidine-3-yl)acetic acids | S. aureus, B. subtilis, E. coli, P. aeruginosa | Weak to moderate activity against Gram-negative bacteria. One derivative active against S. aureus. nih.gov | nih.gov |

The antifungal potential of this compound derivatives has been a significant area of research, with many studies focusing on their efficacy against Candida species, a common cause of fungal infections.

Research has shown that 5-Arylidene-2,4-thiazolidinediones and their 2-thioxo analogs can exhibit high antifungal activity, leading to morphological changes in the cell wall of Candida yeast cells. nih.gov The mechanism of some derivatives, such as those of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, has been linked to the inhibition of mannosyl transferase (PMT1), an enzyme crucial for the synthesis of the fungal cell wall. nih.gov

In one study, newly synthesized thiazole derivatives demonstrated a very strong antifungal effect against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The most active compounds in this series showed MIC values between 0.008 and 0.98 µg/mL, indicating activity that can be stronger than the standard antifungal drug nystatin. nih.gov The mechanism of action for these compounds is suggested to involve disruption of the fungal cell wall or cell membrane. nih.gov

Other studies have also reported antifungal activity. For instance, some 2,3-substituted thiazolidin-4-one derivatives were screened against C. albicans, with chloro-substituted compounds showing significant inhibition. nanobioletters.com Similarly, certain 2-(5-arylidene-2,4-dioxothiazolidine-3-yl)acetic acids displayed antifungal activity against C. albicans. nih.gov However, not all derivatives show promise; in one study, a series of 2,3-disubstituted-1,3-thiazolidin-4-ones showed no influence on the growth of Candida spp. at the tested concentrations. researchgate.net

| Derivative Class | Fungal Strains Tested | Key Findings (MIC/Activity) | Reference |

|---|---|---|---|

| 5-Arylidene-2,4-thiazolidinediones and 2-thioxo analogs | Candida species | High fungistatic and fungicidal activity; causes morphological changes in the cell wall. nih.gov | nih.gov |

| 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | C. albicans | Inhibitors of mannosyl transferase (PMT1). nih.gov | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | C. albicans (clinical isolates) | Very strong activity with MIC values from 0.008 to 7.81 µg/mL. nih.gov | nih.gov |

| 2,3-substituted thiazolidin-4-ones | C. albicans | Chloro-substituted derivatives showed significant inhibition. nanobioletters.com | nanobioletters.com |

The therapeutic potential of this chemical family extends to parasitic diseases. Research has explored the activity of related heterocyclic compounds against protozoan parasites like Toxoplasma gondii and Trypanosoma cruzi.

In a study on Toxoplasma gondii, a series of 2-hydrazolyl-3-phenyl-5-(4-nitrobenzylidene)-4-thiazolidinone substituted derivatives were synthesized and evaluated. All tested derivatives led to a decrease in the percentage of infected Vero cells and the elimination of intracellular tachyzoites. latamjpharm.org The lethal dose (LD50) for the intracellular parasites was approximately 0.5 mM, while it was higher than 10 mM for the host Vero cells, indicating a degree of selectivity. latamjpharm.org Other research has also highlighted 1,3,4-thiadiazole (B1197879) derivatives as potent agents against T. gondii. nih.gov

The search for new treatments for Chagas disease, caused by Trypanosoma cruzi, has also involved related scaffolds. While not direct derivatives of this compound, studies on 1,2,3-triazole-based hybrids have shown potent activity against T. cruzi trypomastigotes and intracellular amastigotes. nih.gov This highlights the broader potential of azole-containing heterocyclic compounds in antiparasitic drug discovery. nih.gov

Antiproliferative and Anticancer Mechanism Research (In Vitro and Pre-clinical Cell-Based Studies)

The thiazolidinone core is recognized as a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their potential as anticancer agents. mdpi.com Research has focused on their cytotoxic effects against various cancer cell lines and the elucidation of their underlying mechanisms of action, such as cell cycle modulation.

Derivatives of this compound and related thiazolidinones have been evaluated for their cytotoxic activity against a panel of human cancer cell lines.

In one study, several thiazolidinone derivatives (designated TZD-1, TZD-5, TZD-6, and TZD-7) were tested against human foreskin fibroblast (HFF-1) normal cells, and two cancer cell lines: hepatocellular carcinoma (HepG2) and lung carcinoma (A549). nih.gov TZD-7, in particular, demonstrated strong and selective cytotoxicity towards the cancer cell lines while having minimal adverse effects on the normal fibroblasts. nih.gov Another derivative, TZD-5, showed moderate selectivity with a higher susceptibility observed in HepG2 cells compared to normal cells. nih.gov In contrast, TZD-1 and TZD-6 exhibited significant, dose-dependent cytotoxicity against both cancerous and normal cell lines, which could limit their therapeutic potential due to a lack of selectivity. nih.gov

Further studies have highlighted the potential of this class of compounds. For example, a novel series of 2-(2-chloroquinoline-3-yl)-3-substituted phenyl thiazolidin-4-ones were synthesized and evaluated for their cytotoxic action. nih.gov Research on other related structures, such as 2-thioxoimidazolidine derivatives, also found good antiproliferation activity against HepG2 and HCT-116 (colon carcinoma) cell lines. nih.gov

| Derivative/Compound | Cancer Cell Lines Tested | Key Findings (Cytotoxicity/Selectivity) | Reference |

|---|---|---|---|

| TZD-7 | HepG2 (Hepatocellular Carcinoma), A549 (Lung Carcinoma) | Strong selective cytotoxicity toward cancer cells with minimal effects on normal HFF-1 cells. nih.gov | nih.gov |

| TZD-5 | HepG2, A549 | Moderate selectivity, with higher susceptibility for HepG2 cells. nih.gov | nih.gov |

| TZD-1, TZD-6 | HepG2, A549 | Significant, dose-dependent cytotoxicity against both cancerous and normal cells. nih.gov | nih.gov |

| 2-Thioxoimidazolidine derivatives (Compound 7) | HepG-2 (Hepatocellular Carcinoma) | Good antiproliferation activity. nih.gov | nih.gov |

| 2-Thioxoimidazolidine derivatives (Compound 9) | HCT-116 (Colon Carcinoma) | Good antiproliferation activity. nih.gov | nih.gov |

A key mechanism through which anticancer agents exert their effects is by interfering with the cell cycle, leading to arrest at specific phases and subsequent apoptosis. Research into thiazolidinone derivatives has revealed their ability to modulate the cell cycle in cancer cells.

For instance, a study on 2-thioxoimidazolidine derivatives, which are structurally related to the thiazolidinone scaffold, demonstrated distinct effects on the cell cycle of different cancer cell lines. One compound was found to arrest liver cancer cells (HepG-2) at the G0/G1 phase of the cell cycle. nih.gov In contrast, another derivative caused colon cancer cells (HCT-116) to arrest at the S phase. nih.gov

Broader studies on related heterocyclic compounds have also shown similar activities. For example, certain hybrids of β-carboline-4-thiazolidinones were found to induce cell cycle arrest in the G0/G1 phase, while another compound from the same series caused a G2/M arrest in B16F10 melanoma cells. nih.gov Flavone acetic acid, though not a thiazolidinone, is an example of an acetic acid derivative that has been shown to induce a G2/M cell cycle arrest in mammary carcinoma cells, suggesting that the acetic acid moiety can play a role in such mechanisms. nih.gov The ability of docosahexaenoic acid (DHA) to cause cell cycle arrest at the G1, S, and G2/M phases in various cancers further supports that targeting cell cycle progression is a valid anticancer strategy. mdpi.com These findings underscore the potential of this compound derivatives to act as cell cycle modulators in cancer therapy.

Molecular Pathways of Apoptosis Induction

Derivatives of this compound have been shown to induce apoptosis in cancer cells through multiple molecular pathways. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism. This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like BAX and BAK). mdpi.com The balance between these proteins controls the release of cytochrome c from the mitochondria, a critical step in initiating apoptosis. mdpi.com

One study on 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid (Les-3331) in breast cancer cell lines found that its mechanism of action involved the induction of apoptosis, a decrease in mitochondrial membrane potential, and an increase in the concentration of caspase-9 and caspase-8. mdpi.com Caspase-9 is the primary initiator caspase of the intrinsic pathway, while caspase-8 is the initiator for the extrinsic (death receptor) pathway, suggesting this compound may activate both routes. mdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the final steps of cell death. mdpi.com

Further supporting these findings, research on a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives demonstrated that the most potent compounds could induce apoptosis, as confirmed by DNA fragmentation analysis. nih.gov Another investigation involving four different 4-thiazolidinone-based derivatives also documented a significant increase in caspase-3 activity in cancer cell lines after treatment. nih.gov

These findings indicate that thiazolidinone acetic acid derivatives can trigger programmed cell death by disrupting mitochondrial function and activating the caspase cascade, making them subjects of interest in oncology research.

Identification of Specific Molecular Targets within Cancer Pathways (e.g., Microtubule Stabilization, Pentose (B10789219) Phosphate (B84403) Pathway)

Research into the specific molecular targets of this compound derivatives has identified key interactions within critical cancer pathways.

Microtubule Stabilization

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, crucially, forming the mitotic spindle during cell division. nih.gov Agents that disrupt microtubule dynamics are potent anticancer drugs. nih.gov A series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives has been identified as microtubule-modulating agents. tandfonline.com

One compound from this series, designated I20, was found to be the most potent, with IC₅₀ values ranging from 7.0 to 20.3 µM across various human cancer cell lines. tandfonline.com Mechanistic studies, including immunofluorescence microscopy and tubulin polymerization assays, revealed that compound I20 promotes the assembly of protofilaments, effectively stabilizing the microtubules. tandfonline.com Computational docking studies further suggested that this compound interacts with the amino acid residue Arg β369 on tubulin, a known binding site for the microtubule-stabilizing drug Taxol. tandfonline.com Similarly, other studies have identified related thiazolidinone derivatives as inhibitors of tubulin polymerization that can arrest the cell cycle in the G2/M phase. rsc.org

Interactive Table: Anticancer Activity of Microtubule-Modulating Thiazolidinone Derivative I20

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Cancer | 7.0 |

| PC-3 | Prostate Cancer | 11.2 |

| HepG2 | Liver Cancer | 20.3 |

Data sourced from a study on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives. tandfonline.com

Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that is vital for cancer cell proliferation. It generates NADPH, which is essential for antioxidant defense and the synthesis of fatty acids, and produces precursors for nucleotide synthesis. While the PPP is a recognized target in cancer therapy, specific research detailing the direct inhibition of this pathway by this compound derivatives is not extensively reported in the reviewed scientific literature.

Anti-inflammatory Property Investigations

Derivatives of the this compound scaffold have demonstrated notable anti-inflammatory properties in non-clinical studies. The 4-thiazolidinone (B1220212) ring is a core structure in various compounds investigated for their ability to modulate inflammatory responses. researchgate.net

One line of research has focused on the inhibition of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of the extracellular matrix during inflammatory processes and tissue damage, such as in osteoarthritis. oup.com A series of 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides was designed to target MMPs. Within this series, a derivative with a 4-carboxyphenyl substituent on the thiazolidinone ring was a highly effective inhibitor of MMP-9, with an IC₅₀ value of 40 nM. oup.com

Other studies have evaluated the anti-inflammatory effects of these derivatives using classical models like carrageenan-induced paw edema in rats. researchgate.net Certain 4-thiazolidinone-acetic acid derivatives showed significant edema inhibition, with some compounds demonstrating action comparable or superior to the reference drug indomethacin (B1671933) shortly after administration. researchgate.net These findings highlight the potential of this chemical class to serve as a foundation for the development of new anti-inflammatory agents.

Exploration of Other Investigational Biological Activities (e.g., Antihypertensive Research, Metabolic Bone Disorder Targets)

Antihypertensive Research

The thiazolidinone nucleus has been incorporated into molecules designed as potential antihypertensive agents. Research has been conducted on derivatives that act as Angiotensin II (AII) receptor antagonists. A study detailed the synthesis of 4'-{2-[4-[2-(Substitutedphenyl)-4-oxo-thiazolidin-3-yl]-phenyl} benzoimidazol-1-yl-methyl}-biphenyl-2-carboxylic acids. tandfonline.com These compounds, which combine the thiazolidinone ring with a biphenyl (B1667301) carboxylic acid structure similar to that found in sartans, were screened for their antihypertensive activity and showed favorable results compared to losartan (B1675146) and telmisartan. tandfonline.com The synthesis of such complex molecules indicates an active interest in the thiazolidinone scaffold for cardiovascular applications. mdpi.com

Metabolic Bone Disorder Targets

The thiazolidinone scaffold, particularly in the form of thiazolidinediones (TZDs), has been studied for its effects on bone metabolism. These investigations have revealed a complex, dual role. On one hand, TZDs have been shown to influence the differentiation of mesenchymal stem cells found in bone marrow. nih.govnih.gov Studies indicate that TZDs promote the differentiation of these progenitor cells into adipocytes (fat cells) at the expense of osteoblasts (bone-forming cells). nih.govstemcell.com This shift leads to decreased osteoblastogenesis and is thought to contribute to reduced bone formation and the "fatty bones" observed with chronic administration of some TZD drugs. nih.govbioscientifica.com

Conversely, other research has shown that TZDs can inhibit bone resorption. oup.comnih.gov They were found to decrease the formation of tartrate-resistant acid phosphatase-positive multinucleated osteoclast-like cells, which are the cells responsible for breaking down bone tissue. oup.comnih.gov This inhibitory effect on osteoclasts suggests a potential to suppress bone loss. nih.gov

Interactive Table: Investigated Effects of Thiazolidinones on Bone Metabolism

| Cellular Target | Observed Effect | Potential Outcome | Reference(s) |

|---|---|---|---|

| Mesenchymal Stem Cells | Shift in differentiation from osteoblasts to adipocytes | Decreased bone formation | nih.gov, stemcell.com, nih.gov |

This dual activity—decreasing bone formation while also inhibiting bone resorption—presents a complex pharmacological profile that is a subject of ongoing investigation for its implications in metabolic bone diseases like osteoporosis. nih.govnih.gov

Rigorous Structure Activity Relationship Sar and Pharmacophore Modeling Studies

Elucidation of Critical Structural Features Governing Biological Activity and Potency

The fundamental scaffold of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid, comprising a thiazolidinone ring linked to an acetic acid moiety via the nitrogen atom, is a recurring motif in compounds with a wide array of biological activities. researchgate.net The integrity of this core structure is often essential for interaction with biological targets.

Key structural components that are frequently highlighted in SAR studies include:

The Thiazolidinone Ring: This five-membered heterocycle is a crucial pharmacophoric element. The presence of the carbonyl group at the 2-position and the sulfur atom are vital for establishing interactions with protein residues.

The Acetic Acid Side Chain: The carboxylic acid group is a key feature, often involved in forming hydrogen bonds or salt bridges with amino acid residues in the active site of target enzymes or receptors. Its acidic nature can be critical for anchoring the molecule.

The N-3 Linker: The nitrogen atom at the 3-position of the thiazolidinone ring serves as a linker to the acetic acid side chain. The spatial arrangement and flexibility of this linker are important for orienting the acetic acid moiety correctly within the binding pocket.

Research on related compounds, such as (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, which are potent aldose reductase inhibitors, has identified crucial interactions. For instance, molecular docking simulations have shown that the thiazolidinone ring can interact with key amino acids like His110, Trp111, and Tyr48, while the carboxylic acid group can form interactions with residues like Leu300. nih.gov These findings underscore the importance of the core scaffold in binding affinity.

Systematic Analysis of Substituent Effects on Compound Efficacy, Selectivity, and Biological Availability

The introduction of various substituents at different positions of the this compound scaffold has been systematically explored to modulate its pharmacological profile.

Substitutions on the Thiazolidinone Ring:

Derivatives often feature substitutions at the C5 position of the thiazolidinone ring. For example, the introduction of an arylalkylidene group at the 5-position of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid has been shown to yield potent aldose reductase inhibitors. nih.gov The nature of the aryl group significantly influences activity. For instance, a (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid was identified as a highly efficacious inhibitor, suggesting that specific heterocyclic and alkyl substituents can enhance potency. nih.gov

In other studies, the cyclocondensation of Schiff's bases with mercaptoacetic acid has been used to generate N-(2-aryl-4-oxothiazolidin-3-yl) derivatives. mdpi.comjocpr.com The electronic and steric properties of the aryl group at the 2-position of the thiazolidinone ring play a significant role in determining the biological activity of the resulting compounds. jocpr.com

Interactive Data Table: Effect of Substituents on Biological Activity

| Compound Series | Substitution Position | Substituent Type | Observed Effect on Activity | Reference |

| (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | C5 | Arylalkylidene | Potent aldose reductase inhibition | nih.gov |

| N-(2-aryl-4-oxothiazolidin-3-yl) acetamides | C2 | Aryl | Modulates antibacterial and antifungal activity | jocpr.com |

| 2-(2,4-dioxothiazolidin-3-yl)acetate derivatives | C5 | 2-hydroxy-3,5-dichlorobenzylidene | Antifungal activity | researchgate.net |

Impact of Stereochemistry and Isomeric Forms on Biological Activity

Stereochemistry is a critical determinant of the biological activity of chiral thiazolidine (B150603) derivatives. The presence of stereocenters, often at the C2 and C4 positions of the thiazolidinone ring, can lead to diastereomers with distinct pharmacological profiles.

For instance, in the synthesis of 2-[4-(2-ethoxy-2-oxoethoxy)phenyl]thiazolidine-4-carboxylic acid, a mixture of cis-(2R,4R) and trans-(2S,2R) isomers is formed. nanobioletters.com The ratio of these isomers can be influenced by the solvent used during synthesis. nanobioletters.com It is well-established that for many biologically active molecules, only one enantiomer or diastereomer is responsible for the desired effect, as it will have the correct three-dimensional arrangement to fit into a chiral biological target. nih.gov While specific studies on the stereochemical impact of this compound itself are not detailed in the provided results, the general principle of stereospecificity in drug action is highly relevant to this class of compounds. nih.gov

Development of Computational Pharmacophore Models for Rational Compound Design

Computational methods, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are increasingly employed to guide the rational design of novel thiazolidinone derivatives. These models help to identify the key chemical features responsible for biological activity and to predict the potency of new compounds before their synthesis.

For example, 3D-QSAR and pharmacophore modeling have been used to identify the essential structural features for acetylcholinesterase inhibition by thiazolidinone derivatives. researchgate.net Such models can highlight the importance of hydrogen bond donors, acceptors, and hydrophobic regions, providing a roadmap for designing more potent and selective inhibitors. researchgate.net

In the context of aldose reductase inhibitors, molecular docking simulations have been instrumental in elucidating the binding mode of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, identifying key interactions with the enzyme's active site. nih.gov This information is invaluable for designing new analogs with improved binding affinity and, consequently, higher inhibitory potency. nih.gov The use of virtual screening and docking studies has also been reported for identifying thiazolidine derivatives as potential anti-diabetic agents. ijrpas.com

Application of Computational Chemistry and in Silico Approaches in Research

Molecular Dynamics Simulations for Investigating Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic picture of the ligand-receptor complex. These simulations assess the stability of the predicted binding poses and investigate conformational changes over time.

For derivatives of 2-oxo-1,3-thiazolidine, MD simulations have been crucial in validating the stability of their complexes with target enzymes. uwa.edu.au In studies involving novel histone deacetylase (HDAC) inhibitors based on a 4-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl] aniline (B41778) structure, MD simulations confirmed that the ligand-enzyme complexes were stable. uwa.edu.aucore.ac.ukresearchgate.net This stability was often quantified by analyzing the root mean square deviation (RMSD) of the complex over the simulation period, with stable complexes showing minimal fluctuations. uwa.edu.au

Similarly, the stability of a thiazole (B1198619) derivative bound to lanosterol (B1674476) 14α-demethylase was confirmed through MD simulations, supporting the initial docking results. nih.gov These simulations provide confidence that the interactions predicted by docking are maintained in a more physiologically relevant, dynamic environment. MD simulations have also been applied to thiazolidine-2,4-diones targeting VEGFR-2 to further understand their binding interactions and stability. plos.orgresearchgate.net

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization (Focus on In Silico Methods Only)

In silico ADMET prediction is a critical component of modern drug discovery, used to evaluate the drug-like properties of lead compounds early in the development process. This computational screening helps to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.

For derivatives based on the thiazolidine (B150603) scaffold, in silico ADMET predictions have been widely used for lead optimization. Studies on novel inhibitors targeting human class II histone deacetylase (HDAC) involved comprehensive in silico analysis of their ADMET properties. uwa.edu.aucore.ac.uk These analyses predicted that the designed compounds would exhibit good oral bioavailability and favorable ADMET profiles, in addition to complying with Lipinski's rule of five. uwa.edu.auresearchgate.net Likewise, ADMET predictions were conducted for thiazolidinone derivatives designed as COX-2 inhibitors to assess their drug-like characteristics. researchgate.net These computational assessments are essential for prioritizing compounds that are not only potent but also possess the necessary properties to be effective drugs.

Table 2: Representative In Silico ADMET Predictions for Thiazolidine Derivatives

| Compound Class | Predicted Property | Finding | Implication for Lead Optimization | Citations |

|---|---|---|---|---|

| HDAC Inhibitors | Lipinski's Rule of Five | Compounds meet the criteria | Good potential for oral bioavailability | uwa.edu.auresearchgate.net |

| HDAC Inhibitors | Oral Bioavailability | Predicted to be good | Higher chance of successful oral administration | uwa.edu.auresearchgate.net |